Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate typically involves the reaction of a thiazole derivative with a propargyl ester. One common method includes the use of a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This method provides a good yield of substituted thiazole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce environmental impact. The use of silica-supported catalysts and one-pot multicomponent procedures are examples of such methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is used as a building block for synthesizing more complex molecules.
Biology
In biological research, thiazole derivatives are known for their antimicrobial and antifungal properties. This compound may be explored for similar activities, contributing to the development of new antibiotics and antifungal agents .
Medicine
Medicinally, thiazole derivatives have shown promise in treating various conditions, including cancer, diabetes, and Alzheimer’s disease. This compound could be investigated for its potential therapeutic effects in these areas .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and photographic sensitizers. Its role in rubber vulcanization and as a photosensitizer in solar cells is also noteworthy .
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate: This compound has a similar structure but differs in the position of the thiazole ring.
Thiazole Derivatives: Other thiazole derivatives include sulfathiazole, ritonavir, and tiazofurin, each with unique biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further study .
Properties
Molecular Formula |
C7H5NO2S |
---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-8-5-11-6/h4-5H,1H3 |
InChI Key |
GCXGVQITHVBTKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CN=CS1 |
Origin of Product |
United States |
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